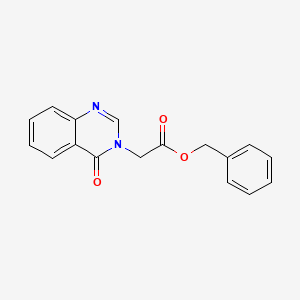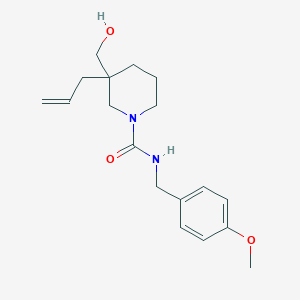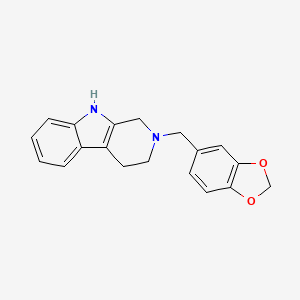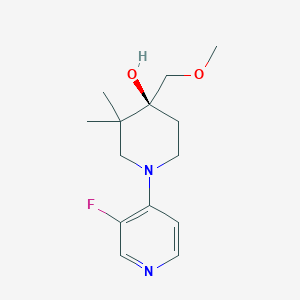![molecular formula C23H24FN3O B5640117 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide](/img/structure/B5640117.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of complex pyrazole derivatives often involves multi-step reactions, including cyclocondensation and N-alkylation sequences, under specific conditions to achieve the desired functionalization and skeleton architecture (Sheikhi-Mohammareh et al., 2023). The detailed structural elucidation of similar compounds involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing for the identification of substituents and structural confirmation (Girreser, Rösner, & Vasilev, 2016).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions, crucial for understanding the compound's stability and reactivity. Hirshfeld surface analysis further aids in visualizing short intermolecular interactions on the molecular surface (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Reactions and Properties
Chemical properties, including reactivity and functional group transformations, are often predicted through computational methods like density functional theory (DFT) and explored experimentally via various organic synthesis routes. Domino reaction protocols, for example, illustrate the compound's potential for forming novel, densely functionalized structures, which can be pivotal in drug discovery (Sheikhi-Mohammareh et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are integral to understanding a compound's behavior under different conditions. These properties are typically investigated using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single crystal X-ray diffraction (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity, stability, and interactions with different chemical entities. Studies often employ spectroscopic methods such as NMR, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy for a detailed understanding of these aspects (Girreser, Rösner, & Vasilev, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-16-13-17(2)27(25-16)21-6-4-5-18(14-21)15-26(3)22(28)23(11-12-23)19-7-9-20(24)10-8-19/h4-10,13-14H,11-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIYMKCYMOUGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN(C)C(=O)C3(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5640034.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5640036.png)



![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5640063.png)
![N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5640085.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5640101.png)
![2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640102.png)
![[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640108.png)
![[(3aS*,9bS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640121.png)
![methyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5640122.png)